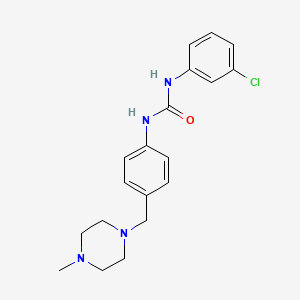
1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Aplicaciones Científicas De Investigación
Antimycobacterial Properties
1,5-Diphenylpyrrole derivatives, including compounds with structures similar to 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, have been investigated for their antimycobacterial activity. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating better efficacy than standard treatments like streptomycin. This indicates a potential for these compounds in the development of new antimycobacterial drugs (Biava et al., 2008).
Corrosion Inhibition
Studies on compounds closely related to 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea have shown effective corrosion inhibition properties for mild steel in acidic solutions. These compounds act as mixed-type inhibitors, improving the lifespan and durability of metal structures in corrosive environments (Bahrami & Hosseini, 2012).
Anticancer Activity
The structural motif of 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is found in compounds evaluated for their anticancer properties. Derivatives of this structure have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential utility as anticancer agents. The mode of action includes inhibition of key cellular processes, making these compounds interesting candidates for further cancer research (Feng et al., 2020).
Neurological Effects
Certain urea derivatives, including those structurally related to 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, have been studied for their effects on bioelectric activity and ion content in brain structures. These compounds have shown potential in modulating neuronal activity and could be of interest in the development of treatments for neurological disorders (Vengerovskii et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-23-9-11-24(12-10-23)14-15-5-7-17(8-6-15)21-19(25)22-18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSQESVCBGODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
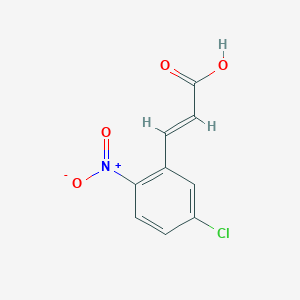
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)
![5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2945310.png)
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B2945311.png)
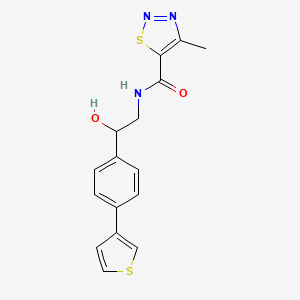
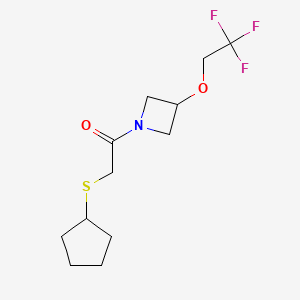
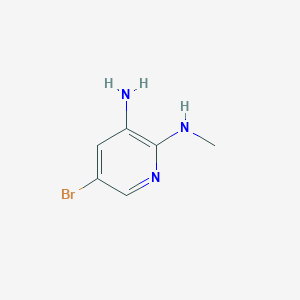
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylate](/img/structure/B2945315.png)

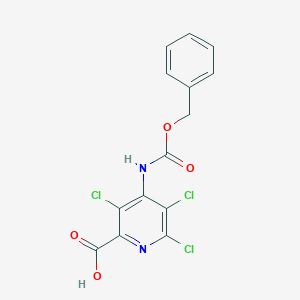
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)
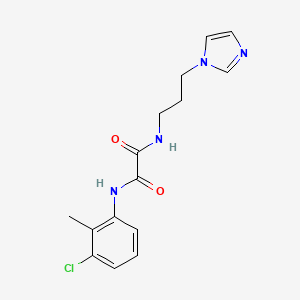
![(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2945322.png)